molecular formula C10H20O2Si B3342049 3-(Trimethylsilyl)-4-pentenoic acid ethyl ester CAS No. 119554-74-4

3-(Trimethylsilyl)-4-pentenoic acid ethyl ester

Cat. No. B3342049
CAS RN: 119554-74-4
M. Wt: 200.35 g/mol
InChI Key: BWZNCQMWEJSNLG-UHFFFAOYSA-N
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Description

“3-(Trimethylsilyl)-4-pentenoic acid ethyl ester” is a compound that contains a trimethylsilyl group. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The compound is used in various applications due to its chemical inertness and large molecular volume .


Synthesis Analysis

The synthesis of such compounds often involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids . The development of (trimethylsilyl)ethyl ester protected enolates allows for the independent preparation and physical separation of nucleophilic and electrophilic components until the enantioselective fragment coupling stage .


Molecular Structure Analysis

The molecular structure of “3-(Trimethylsilyl)-4-pentenoic acid ethyl ester” is characterized by the presence of a trimethylsilyl group. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .


Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .

Mechanism of Action

The mechanism of action of “3-(Trimethylsilyl)-4-pentenoic acid ethyl ester” involves the formation of esters from carboxylic acids and alcohols in the presence of concentrated sulphuric acid acting as the catalyst . The reaction is slow and reversible .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause drowsiness or dizziness . It is also classified as a flammable liquid .

Future Directions

The development of (trimethylsilyl)ethyl ester protected enolates has opened up new possibilities for the synthesis of complex molecules . This method allows for the independent preparation and physical separation of nucleophilic and electrophilic components until the enantioselective fragment coupling stage . This could usher in a new era in the field of organic synthesis .

properties

IUPAC Name

ethyl 3-trimethylsilylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2Si/c1-6-9(13(3,4)5)8-10(11)12-7-2/h6,9H,1,7-8H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZNCQMWEJSNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C=C)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trimethylsilyl)-4-pentenoic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trimethylsilyl)-4-pentenoic acid ethyl ester
Reactant of Route 2
3-(Trimethylsilyl)-4-pentenoic acid ethyl ester
Reactant of Route 3
3-(Trimethylsilyl)-4-pentenoic acid ethyl ester
Reactant of Route 4
3-(Trimethylsilyl)-4-pentenoic acid ethyl ester
Reactant of Route 5
3-(Trimethylsilyl)-4-pentenoic acid ethyl ester
Reactant of Route 6
3-(Trimethylsilyl)-4-pentenoic acid ethyl ester

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